molecular formula C25H20Cl2N2O2 B15101087 7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15101087
M. Wt: 451.3 g/mol
InChI Key: DXWQUVHVGWPINZ-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core with dichloro and phenyl substituents

Preparation Methods

The synthesis of 7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Formation of the benzoxazine ring: The pyrazole intermediate is then reacted with a phenolic compound under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the dichloro and phenyl substituents:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to form corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

7,9-Dichloro-2-phenyl-5-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H20Cl2N2O2

Molecular Weight

451.3 g/mol

IUPAC Name

7,9-dichloro-2-phenyl-5-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H20Cl2N2O2/c1-2-12-30-19-10-8-17(9-11-19)25-29-23(15-22(28-29)16-6-4-3-5-7-16)20-13-18(26)14-21(27)24(20)31-25/h2-11,13-14,23,25H,1,12,15H2

InChI Key

DXWQUVHVGWPINZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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